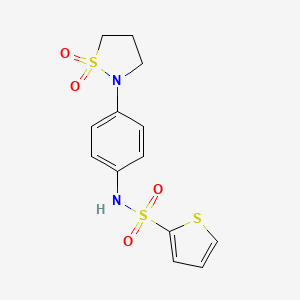

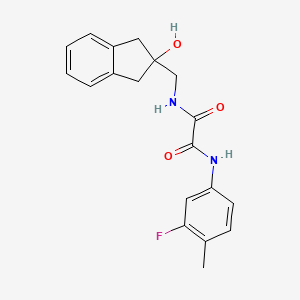

![molecular formula C17H19N3O2 B2543414 (4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448057-54-2](/img/structure/B2543414.png)

(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to the compound , has been reported. The synthesis involves the use of microwave technique and the introduction of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core. This core is a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring .Scientific Research Applications

Development of Precipitation-Resistant Formulations

Research has been conducted on developing precipitation-resistant solution formulations for poorly water-soluble compounds, which is crucial for achieving in vivo blood levels necessary for successful toxicological and early clinical evaluations. For instance, a study focused on a poorly water-soluble compound intended for the treatment of arrhythmia showed that solubilized, precipitation-resistant formulations achieved the highest plasma concentrations in all species and improved dose proportionality (Lori Burton et al., 2012).

Antimicrobial and Anticancer Agents

Compounds with structural similarities to "(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of pyrazole and pyrimidine derivatives showed promising results against various cancer cell lines and exhibited significant antimicrobial activity (H. Hafez et al., 2016).

Synthesis of Novel Compounds

Efforts have been made to synthesize novel compounds with potential therapeutic applications, such as fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives. These compounds are synthesized through versatile procedures and have shown potential for further pharmacological exploration (M. Sambaiah et al., 2017).

Imaging Agents for Parkinson's Disease

Research into the synthesis of new potential PET agents for imaging LRRK2 enzyme in Parkinson's disease has led to the development of compounds such as HG-10-102-01. Such compounds are synthesized through multiple steps and have potential applications in the diagnosis and study of Parkinson's disease (Min Wang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as pyrimidine and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related compounds that these types of molecules may exert their effects by inhibiting protein kinases . This inhibition could potentially disrupt the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Given the potential protein kinase inhibition, it’s plausible that this compound could affect various signaling pathways regulated by these enzymes .

Result of Action

Based on the potential inhibition of protein kinases, it can be inferred that this compound might influence cell growth, differentiation, migration, and metabolism .

Properties

IUPAC Name |

(4-butoxyphenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-3-8-22-15-6-4-13(5-7-15)17(21)20-10-14-9-18-12-19-16(14)11-20/h4-7,9,12H,2-3,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSBUNKTHYWDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

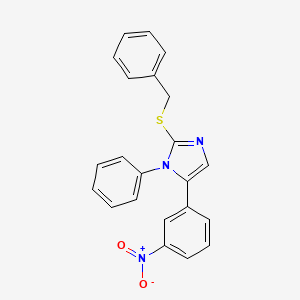

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)

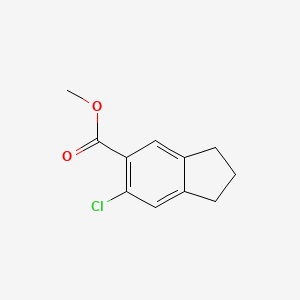

![1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2543345.png)

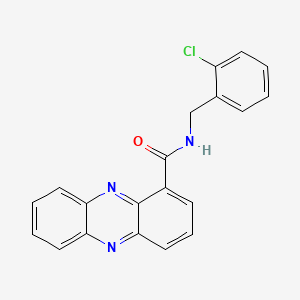

![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)

![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)

![3-(2-methoxyphenyl)-6-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543350.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)